molecular formula C11H6ClNO5 B1595199 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid CAS No. 95611-88-4

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

Cat. No. B1595199
CAS RN: 95611-88-4
M. Wt: 267.62 g/mol
InChI Key: CLKWMKZOQGSSJH-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates . The empirical formula is C11H6ClNO5 and the molecular weight is 267.62 .


Molecular Structure Analysis

The molecular structure of 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid involves a furan ring attached to a carboxylic acid group and a nitro and chloro substituent . More detailed structural analysis would require experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a melting point of 213-217 °C . Other physical and chemical properties such as solubility, density, and refractive index would need to be determined experimentally or predicted using computational methods.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in studies for synthesizing new organometallic complexes, demonstrating the versatility of furan carboxylic acids in organometallic chemistry. For instance, organotin(IV) carboxylates derived from a related Schiff base were synthesized and characterized, showing potential antimicrobial activities against a range of fungi and bacteria. These complexes exhibited varying degrees of biocide activity, highlighting the structural influence on biological activity (Dias et al., 2015).

Antimicrobial Activities

A prominent area of research involving this compound and its derivatives is in antimicrobial activities. For example, derivatives have been explored for their ability to interfere with iron homeostasis in antimycobacterial agents, suggesting innovative therapeutics targeting mycobacterial species (Mori et al., 2022).

Biochemical Synthesis

Another aspect of research has focused on the facile synthesis of furan-2-carboxaldehyde and aryl-furan-2-carboxylic acids using ceric ammonium nitrate. This synthesis approach demonstrates the potential for efficiently producing furan derivatives with various biological activities, emphasizing the importance of efficient synthetic routes for such compounds (Subrahmanya & Holla, 2003).

Thermodynamic Properties

Research into the thermodynamic properties of furan carboxylic acid derivatives, including solubility and the enthalpy and entropy of dissolution, has provided insights into their physical chemistry. Such studies are essential for understanding the solubility behavior of these compounds in various solvents, which is crucial for their application in chemical synthesis and pharmaceutical formulations (Sobechko et al., 2021).

Applications in Polymer and Biofuel Production

The compound and its derivatives have been explored as intermediates for the production of biofuels and polymers. For example, acid chloride derivatives of furan carboxylic acids have been produced from biomass-derived precursors, showcasing the potential of furan derivatives in green chemistry and sustainable material production (Dutta et al., 2015).

Safety And Hazards

The compound is classified as a potential skin irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for research on 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid could involve further exploration of its biological activities and potential applications in drug discovery. Given its use as a building block in the synthesis of biologically active compounds, it could be used to develop new therapeutic agents .

properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO5/c12-6-1-2-7(8(5-6)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKWMKZOQGSSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350857
Record name 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid

CAS RN

95611-88-4
Record name 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chloro-2-nitrophenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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